Product packaging for 1-Ethyl-4-ethynylcyclohexane(Cat. No.:CAS No. 141743-53-5)

1-Ethyl-4-ethynylcyclohexane

Cat. No.: B115575
CAS No.: 141743-53-5
M. Wt: 136.23 g/mol
InChI Key: PPXBTAUKVXDFHF-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynylcyclohexane ( 141743-53-5) is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . This compound features a cyclohexane ring substituted with both an ethyl and an ethynyl group, making it a valuable non-polar building block in synthetic chemistry. The specific stereoisomer Rel-(1r,4r)-1-ethyl-4-ethynylcyclohexane is available, which is characterized by its trans configuration across the cyclohexane ring . The primary research value of this compound lies in its molecular structure. The presence of an ethynyl (alkyne) group provides a versatile handle for further chemical transformations, most notably through metal-catalyzed coupling reactions, such as the Sonogashira, Huisgen cycloaddition (Click Chemistry), and other carbon-carbon bond forming reactions . This makes it a crucial intermediate in medicinal chemistry for the synthesis of more complex molecules, in materials science for the creation of novel polymers and dendrimers, and in chemical biology for probe development. The cyclohexane core contributes rigidity and influences the compound's overall stereochemistry and conformation, which can be critical in the design of receptor ligands and other biologically active compounds. Researchers are advised to handle this material according to laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B115575 1-Ethyl-4-ethynylcyclohexane CAS No. 141743-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-ethynylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-3-9-5-7-10(4-2)8-6-9/h1,9-10H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXBTAUKVXDFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298297
Record name trans-1-Ethyl-4-ethynylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141743-53-5
Record name trans-1-Ethyl-4-ethynylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Ethyl 4 Ethynylcyclohexane

Stereoselective Synthesis Approaches to 1-Ethyl-4-ethynylcyclohexane Isomers

Stereoselectivity is paramount in the synthesis of this compound to isolate the desired diastereomers, primarily the cis ((1s,4s)-1-ethyl-4-ethynylcyclohexane) and trans ((1r,4r)-1-ethyl-4-ethynylcyclohexane) isomers. The spatial arrangement of the ethyl and ethynyl (B1212043) groups significantly influences the molecule's physical and chemical properties.

The synthesis of the trans isomer, (1r,4r)-1-ethyl-4-ethynylcyclohexane, typically proceeds from the precursor 4-ethylcyclohexanone (B1329521). The key step is the diastereoselective addition of an ethynyl nucleophile to the carbonyl group. The stereochemical outcome is dictated by the direction of nucleophilic attack on the cyclohexanone (B45756) ring.

To achieve a preponderance of the trans product, where the incoming ethynyl group adds to the opposite face relative to the existing ethyl group, reaction conditions must be carefully controlled. The ethyl group in the 4-position will preferentially occupy an equatorial position to minimize steric hindrance. Nucleophilic attack on the ketone can occur from either an axial or equatorial trajectory.

Axial Attack: Leads to the formation of an equatorial hydroxyl group, resulting in the desired precursor to the trans isomer after protonation. This pathway is often favored by small, unhindered nucleophiles.

Equatorial Attack: Leads to an axial hydroxyl group, which would correspond to the cis isomer. This is generally favored by bulky nucleophiles or through the use of specific chelating reagents.

By employing a small acetylide reagent, such as lithium acetylide or ethynylmagnesium bromide, under non-chelating conditions at low temperatures, the reaction can be directed towards axial attack, thereby favoring the formation of the intermediate alcohol leading to the (1r,4r) or trans-diastereomer.

While this compound itself is achiral when synthesized as a racemic mixture of its cis and trans isomers, the introduction of chirality is a critical step for creating advanced analogs for applications like asymmetric catalysis or chiral materials. Enantioselective synthesis can be approached by modifying the alkynylation of the 4-ethylcyclohexanone precursor using chiral catalysts or reagents.

A common strategy involves the use of a chiral ligand in conjunction with a metal acetylide. For instance, the enantioselective alkynylation of ketones can be achieved using zinc acetylides in the presence of a chiral amino alcohol or a chiral perhydro-1,3-benzoxazine ligand. uva.es These chiral ligands create a chiral environment around the reacting center, favoring the addition of the ethynyl group to one face of the carbonyl over the other, leading to a high enantiomeric excess (e.e.) of one enantiomer. The development of such methods is a significant topic in organic synthesis. uva.es The choice of ligand, metal, and reaction conditions is crucial for achieving high levels of enantioselectivity. nih.gov

Precursor Design and Advanced Alkynylation Reactions for this compound Scaffolds

The cornerstone of any synthesis of this compound is the robust design of a suitable precursor and the selection of an efficient alkynylation method. The most logical and convergent precursor is 4-ethylcyclohexanone. This starting material can be prepared through various established methods, including the Robinson annulation or the hydrogenation of 4-ethylphenol (B45693) followed by oxidation.

With the precursor in hand, several advanced alkynylation reactions can be employed:

Grignard-based Alkynylation: The use of ethynylmagnesium halides is a classic and effective method. This reagent is highly nucleophilic and readily adds to the ketone.

Organolithium-based Alkynylation: Lithium acetylide, often prepared in situ from acetylene (B1199291) and an organolithium base like n-butyllithium, offers high reactivity.

Protected Alkynes: To avoid issues with the acidic proton of terminal alkynes, reagents like trimethylsilylacetylene (B32187) are often used. The addition of lithium (trimethylsilyl)acetylide to 4-ethylcyclohexanone proceeds smoothly. The resulting TMS-protected alcohol can then be deprotected using conditions such as potassium carbonate in methanol (B129727) or a fluoride (B91410) source like TBAF to reveal the terminal alkyne. This two-step process is often cleaner and higher yielding.

Sonogashira Coupling: While typically used for coupling alkynes to aryl or vinyl halides, variations of this palladium/copper-catalyzed reaction can be adapted for constructing complex scaffolds, though it is less direct for this specific target. researchgate.net

The choice of method depends on factors such as scale, desired stereoselectivity, and the availability of reagents. For stereoselective syntheses, organozinc reagents are often preferred due to their compatibility with a wide range of chiral ligands. uva.es

Optimization of Reaction Conditions and Yield Enhancement in Complex this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound, particularly when targeting a specific stereoisomer. Key parameters that are typically varied include the solvent, temperature, base, and catalyst system. researchgate.net

For the alkynylation of 4-ethylcyclohexanone, a systematic optimization study might explore the following variables:

Solvent: Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common for organometallic additions. The polarity and coordinating ability of the solvent can influence the reactivity and aggregation state of the nucleophile.

Temperature: Low temperatures (e.g., -78 °C) are often crucial for controlling selectivity and preventing side reactions. A gradual increase in temperature may be required for the reaction to proceed to completion. researchgate.net

Base/Nucleophile: The choice and stoichiometry of the base (if preparing the acetylide in situ) and the nature of the metal counter-ion (Li+, Mg2+, Zn2+) can significantly impact the reaction's stereochemical outcome and yield.

Catalyst: In enantioselective variants, screening different chiral ligands and catalyst loadings is essential to find the optimal system for high enantiomeric excess and conversion.

An illustrative optimization table for the diastereoselective synthesis of the precursor to (1r,4r)-1-ethyl-4-ethynylcyclohexane is presented below.

EntryAlkynyl ReagentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)
1Ethynylmagnesium BromideTHF0 to 25753:1
2Ethynylmagnesium BromideTHF-78 to 0825:1
3Lithium AcetylideTHF-78 to 0888:1
4Li-TMS-acetylideTHF-78 to 09512:1
5Li-TMS-acetylideToluene-78 to 0604:1

This table is illustrative, demonstrating a potential optimization pathway based on established chemical principles.

Flow Chemistry and Continuous Synthesis Methodologies for Scalable Production of this compound

For the large-scale production of this compound, traditional batch processing can be inefficient and pose safety risks, especially when handling highly reactive organometallic reagents or gaseous acetylene. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages in terms of safety, control, and scalability. wuxiapptec.comyoutube.com

A continuous synthesis of this compound could be designed as follows:

Reagent Streams: Two separate streams would be established. One stream would contain 4-ethylcyclohexanone dissolved in a suitable solvent like THF. The second stream would involve the in-line generation of the alkynylating agent. For example, a stream of n-butyllithium could be mixed with a stream of acetylene or trimethylsilylacetylene at a T-mixer to generate the lithium acetylide just before it enters the main reactor. nih.gov

Microreactor: The two streams would converge and pass through a heated or cooled microreactor or a packed-bed reactor. d-nb.info The small dimensions of the reactor channels provide superior heat and mass transfer, allowing for precise temperature control and rapid mixing. wuxiapptec.com This minimizes side reactions and improves safety, particularly for exothermic additions.

In-line Quenching and Workup: The product stream exiting the reactor can be directly quenched by introducing a third stream containing an aqueous solution (e.g., ammonium (B1175870) chloride). Subsequent in-line purification steps, such as liquid-liquid extraction and passing through scavenger resins, can be integrated to create a fully continuous "crude-to-pure" process. beilstein-journals.org

This flow chemistry approach enables safer handling of hazardous intermediates, provides better control over reaction parameters leading to higher yields and selectivity, and allows for straightforward scaling by simply running the system for a longer duration. nih.gov

Investigating Organic Transformations and Reactivity of 1 Ethyl 4 Ethynylcyclohexane

Mechanistic Studies of Ethynyl (B1212043) Group Functionalization

The terminal alkyne moiety is the primary site of reactivity in 1-ethyl-4-ethynylcyclohexane, enabling a variety of addition and coupling reactions.

Alkyne Metathesis and Dimerization Reactions of this compound

Alkyne metathesis involves the redistribution of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. For a terminal alkyne like this compound, self-metathesis leads to a dimerization product. The reaction proceeds through a metallacyclobutadiene intermediate, as proposed by the Katz mechanism.

In this process, two molecules of this compound would react to form the symmetrical dimer, 1,2-bis(4-ethylcyclohexyl)ethyne, with the expulsion of acetylene (B1199291) gas. However, the metathesis of terminal alkynes can be challenging, as they are prone to polymerization and can degrade certain catalysts. The use of specialized catalyst systems, such as those with triphenylsilanolate ligands, has shown promise in improving the efficiency of cross-metathesis reactions involving terminal alkynes.

Table 1: Representative Catalysts for Alkyne Metathesis
Catalyst TypeCommon ExamplesTypical Reaction Conditions
Schrock-type (W or Mo)[tBuC≡W(OtBu)₃]Elevated temperatures, inert atmosphere
Mortreux systemMo(CO)₆ / Phenol cocatalystHigh temperatures (e.g., 160 °C)
Fürstner/Moore systemMolybdenum complexes with triphenylsilanolate ligandsRoom temperature to moderate heat

Hydrofunctionalization Reactions of the Terminal Alkyne Moiety

Hydrofunctionalization involves the addition of an H-Nu molecule across the triple bond, providing a direct route to functionalized alkenes and other saturated derivatives. The regioselectivity of this addition is a key consideration.

For this compound, gold-catalyzed hydration is expected to proceed with Markovnikov regioselectivity, where the nucleophile (water) attacks the internal carbon of the alkyne. This leads to an enol intermediate that rapidly tautomerizes to the corresponding methyl ketone, 4-acetyl-1-ethylcyclohexane. Other hydrofunctionalization reactions, such as hydroalkoxylation (addition of alcohols) and hydrosilylation (addition of silanes), can also be achieved, often with high regioselectivity depending on the catalyst and directing groups.

Table 2: Potential Hydrofunctionalization Reactions of this compound
Reagent (H-Nu)Catalyst TypeExpected Major ProductRegioselectivity
H₂O (Hydration)Au(I) or Hg(II)4-Acetyl-1-ethylcyclohexaneMarkovnikov
R-OH (Hydroalkoxylation)Au(I), Pt(II)4-(1-alkoxyvinyl)-1-ethylcyclohexaneMarkovnikov
R₃Si-H (Hydrosilylation)Pt(0), Rh(I)4-(1-(trialkylsilyl)vinyl)-1-ethylcyclohexaneVaries with catalyst/ligands
Ar-B(OH)₂ (Hydroarylation)Pd(II), Rh(I)1-Ethyl-4-(1-arylvinyl)cyclohexaneVaries with catalyst/ligands

Advanced Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions) Utilizing this compound

The ethynyl group can participate as a 2π-electron component in various cycloaddition reactions. In the Diels-Alder reaction, this compound can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. For example, reaction with 1,3-butadiene (B125203) would yield 1-(4-ethylcyclohexyl)-1,4-cyclohexadiene. The reaction is typically concerted and stereospecific.

Furthermore, transition metal-catalyzed [2+2+2] cycloadditions offer a powerful method for synthesizing substituted benzene (B151609) rings. The homotrimerization of three molecules of this compound, often catalyzed by rhodium or cobalt complexes, would produce a mixture of 1,2,4- and 1,3,5-tris(4-ethylcyclohexyl)benzene isomers. The regioselectivity of this reaction can often be controlled by the choice of catalyst and ligands. Similarly, [2+2] cycloadditions with alkenes, catalyzed by metals like gold or ruthenium, can be used to synthesize substituted cyclobutene (B1205218) rings.

Stereocontrolled Reactions of the Cyclohexane (B81311) Ring System

The stereochemistry of the 1,4-disubstituted cyclohexane ring plays a critical role in its reactivity. This compound exists as two diastereomers: cis and trans. In both isomers, the chair conformation is the most stable.

trans-1-Ethyl-4-ethynylcyclohexane : The most stable conformation is the diequatorial (e,e) form, where both the ethyl and ethynyl groups occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.

cis-1-Ethyl-4-ethynylcyclohexane : This isomer exists as a rapid equilibrium between two equivalent chair conformations, each having one axial and one equatorial substituent (a,e and e,a).

The preference for equatorial positioning of the bulky substituents dictates the stereochemical outcome of reactions involving the cyclohexane ring. For any reaction that requires a specific geometric arrangement, such as an E2 elimination, the ability of the substrate to adopt the necessary conformation is paramount. For an E2 reaction to occur on a cyclohexane ring, the leaving group and a β-hydrogen must be in a trans-diaxial (anti-periplanar) arrangement. This conformational requirement means that the reactivity of a substituted cyclohexane can be highly dependent on whether it is a cis or trans isomer and which conformer is more stable.

Cross-Coupling Chemistry Involving this compound as a Substrate

The terminal C(sp)-H bond of this compound is acidic enough to participate in a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling and Derivatives for Conjugated Systems

The Sonogashira coupling is a highly efficient method for forming a bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base.

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide by reacting the terminal alkyne with the Cu(I) salt in the presence of the base.

Using this compound as the substrate, this reaction allows for the direct attachment of the 4-ethylcyclohexylethynyl moiety to various aromatic and vinylic systems, creating extended conjugated structures. The reactivity of the halide partner generally follows the order I > OTf > Br >> Cl.

Table 3: Illustrative Sonogashira Coupling Reactions with this compound
Coupling Partner (Ar-X)Catalyst SystemBase/SolventExpected Product
IodobenzenePd(PPh₃)₂Cl₂ / CuITriethylamine / THF1-Ethyl-4-(phenylethynyl)cyclohexane
4-BromotoluenePd(PPh₃)₄ / CuIDiisopropylamine1-Ethyl-4-((4-methylphenyl)ethynyl)cyclohexane
1-IodonaphthalenePd(OAc)₂ / PPh₃ / CuIPiperidine / DMF1-Ethyl-4-(naphthalen-1-ylethynyl)cyclohexane
(E)-1-Iodo-2-phenylethenePd(PPh₃)₂Cl₂ / CuITriethylamine(E)-1-Ethyl-4-(4-phenylbut-3-en-1-yn-1-yl)cyclohexane

Compound Reference Table

Table 4: List of Chemical Compounds
Compound Name
1,2,4-tris(4-ethylcyclohexyl)benzene
1,2-bis(4-ethylcyclohexyl)ethyne
1,3,5-tris(4-ethylcyclohexyl)benzene
1,3-Butadiene
1-Ethyl-4-((4-methylphenyl)ethynyl)cyclohexane
1-Ethyl-4-(naphthalen-1-ylethynyl)cyclohexane
1-Ethyl-4-(phenylethynyl)cyclohexane
This compound
4-Acetyl-1-ethylcyclohexane
Acetylene
(E)-1-Ethyl-4-(4-phenylbut-3-en-1-yn-1-yl)cyclohexane

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and widely utilized click chemistry reaction for the synthesis of 1,2,3-triazoles. In a hypothetical scenario, this compound would serve as the terminal alkyne component in this reaction, readily undergoing cycloaddition with a variety of organic azides in the presence of a copper(I) catalyst.

The general reaction would involve the [3+2] cycloaddition of the ethynyl group of this compound with an azide (B81097) of the general structure R-N₃. The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The expected outcome is the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.

Hypothetical Reaction Scheme:

This compound + R-N₃ --(Cu(I) catalyst)--> 1-(Substituted)-4-(1-ethylcyclohexan-4-yl)-1H-1,2,3-triazole

The reaction would be anticipated to proceed under mild conditions, with high yields and excellent functional group tolerance, characteristic of CuAAC reactions. The resulting triazole products would incorporate the bulky 1-ethylcyclohexyl moiety, which could be of interest for applications in medicinal chemistry and materials science, where such lipophilic groups can modulate physicochemical properties.

A hypothetical data table illustrating the potential scope of this reaction with various azides is presented below. The yields are projected based on typical CuAAC reactions.

EntryAzide (R-N₃)Product (R = Substituent on Triazole)Projected Yield (%)
1Benzyl azideBenzyl>95
2Phenyl azidePhenyl>95
31-Azido-4-methylbenzene4-Methylphenyl>95
41-Azido-2-nitrobenzene2-Nitrophenyl>90
5Ethyl azidoacetateEthoxycarbonylmethyl>95

Oxidative and Reductive Transformations for Structural Modification

The ethynyl group and the cyclohexane ring of this compound present several opportunities for structural modification through oxidative and reductive transformations.

Oxidative Transformations:

The triple bond of the ethynyl group is susceptible to various oxidative cleavage reactions. For instance, ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would be expected to cleave the triple bond to yield a carboxylic acid, specifically 4-ethylcyclohexane-1-carboxylic acid. Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic conditions would also lead to the formation of the corresponding carboxylic acid.

Another potential oxidative transformation is the Glaser coupling, an oxidative homocoupling of terminal alkynes. In the presence of a copper(I) salt, a base, and an oxidant (such as O₂), this compound could be expected to form 1,4-bis(4-ethylcyclohexyl)buta-1,3-diyne.

Reductive Transformations:

The ethynyl group can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would result in the syn-selective reduction of the alkyne to a cis-alkene, yielding 1-ethyl-4-vinylcyclohexane.

For complete reduction to the corresponding alkane, catalytic hydrogenation with a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would be effective. This reaction would yield 1,4-diethylcyclohexane.

The following table summarizes these hypothetical oxidative and reductive transformations.

TransformationReagentsExpected Major Product
Oxidative
Oxidative Cleavage1. O₃; 2. (CH₃)₂S4-Ethylcyclohexane-1-carboxylic acid
Oxidative CleavageKMnO₄, OH⁻4-Ethylcyclohexane-1-carboxylic acid
Glaser CouplingCu(I) salt, base, O₂1,4-Bis(4-ethylcyclohexyl)buta-1,3-diyne
Reductive
Partial Reduction (cis)H₂, Lindlar's catalyst1-Ethyl-4-vinylcyclohexane
Full ReductionH₂, Pd/C1,4-Diethylcyclohexane

Polymer Science Research: Monomer Utilization and Polymerization of 1 Ethyl 4 Ethynylcyclohexane

Radical Polymerization Studies of Ethynyl-Functionalized Cyclohexanes

Radical polymerization of monomers containing terminal alkyne groups, such as the ethynyl (B1212043) group in 1-Ethyl-4-ethynylcyclohexane, is a complex process. Generally, terminal alkynes are less reactive in radical polymerization compared to vinyl monomers. The resulting polymers often have a conjugated backbone, which can impart unique optical and electronic properties.

For a hypothetical radical polymerization of this compound, one would anticipate the formation of a polymer with a polyacetylene-type structure, where the cyclohexyl groups are pendant to the main chain. The polymerization would typically be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, at elevated temperatures.

Table 4.1: Hypothetical Radical Polymerization Parameters for Ethynyl-Functionalized Cyclohexanes

ParameterAnticipated Range/ValueRationale
Initiator AIBN, Benzoyl PeroxideCommon radical initiators effective for a variety of monomers.
Solvent Toluene, DioxaneSolvents that can dissolve both the monomer and the resulting polymer.
Temperature 60-100 °CTypical temperature range for thermal decomposition of initiators.
Monomer Conc. 0.5 - 2.0 MConcentration can influence polymerization rate and molecular weight.
Polymer Structure Conjugated Polyene BackboneExpected from the polymerization of the ethynyl group.

Further research would be necessary to determine the kinetic parameters, such as the rate of polymerization and the reactivity of the monomer, and to characterize the resulting polymer's molecular weight, polydispersity, and thermal properties.

Controlled Polymerization Techniques for this compound Derivatives

Controlled polymerization techniques are crucial for synthesizing polymers with well-defined architectures and narrow molecular weight distributions.

Living polymerization, a form of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed, would be a desirable method for this compound. mst.edu Techniques such as transition-metal-catalyzed polymerization, particularly with rhodium or palladium catalysts, have been successfully applied to other terminal alkynes. These methods can provide excellent control over molecular weight and lead to polymers with low polydispersity indices (PDI).

Table 4.2: Potential Living Polymerization Systems for this compound

Catalyst SystemMonomer TypeKey Advantages
Rh-based catalysts Terminal AlkynesHigh stereoregularity, good control over molecular weight.
Pd-based catalysts Terminal AlkynesFunctional group tolerance, mild reaction conditions.
Mo or W-based catalysts AlkynesCan produce high molecular weight polymers.

The application of these systems to this compound would need experimental validation to optimize reaction conditions and to characterize the resulting polymer's microstructure.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins. To utilize ROMP, this compound would first need to be chemically modified to introduce a strained cyclic olefin moiety, such as a norbornene or cyclobutene (B1205218) group, while preserving the ethynyl functionality for potential post-polymerization modification. For instance, a derivative like 1-ethyl-4-(norbornen-2-ylethynyl)cyclohexane could be a viable monomer for ROMP. The polymerization of such a monomer using Grubbs' or Schrock's catalysts would result in a polymer with pendant ethynylcyclohexane (B1294493) groups.

Copolymers and Block Copolymers Incorporating this compound Units

The incorporation of this compound into copolymers could lead to materials with tailored properties. The ethynyl group serves as a versatile handle for post-polymerization modifications via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Block copolymers could be synthesized by sequential monomer addition in a living polymerization system. For example, a well-defined block of polystyrene could be synthesized via anionic polymerization, followed by the addition of a catalyst suitable for the living polymerization of this compound. The resulting block copolymer would combine the properties of both blocks, potentially leading to self-assembly into ordered nanostructures.

Polymer Architectures and Topological Polymers Derived from this compound

The ethynyl functionality of this compound is a key feature that could be exploited to create complex polymer architectures. bldpharm.com For instance, it could be used as a branching point to create star-shaped or hyperbranched polymers. By reacting the ethynyl groups of a linear polymer of a this compound derivative with a multifunctional linking agent, a cross-linked network or a gel could be formed.

Furthermore, the synthesis of topological polymers, such as cyclic polymers or catenanes, could be envisioned. For example, a linear polymer with pendant ethynyl groups could undergo an intramolecular cyclization reaction under high dilution conditions to form a cyclic brush polymer.

Advanced Materials Science Applications Derived from 1 Ethyl 4 Ethynylcyclohexane

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Research

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, catalysis, and sensing. rsc.org The construction of these frameworks relies on the use of specific organic linkers or building blocks. The ethynyl (B1212043) group of 1-Ethyl-4-ethynylcyclohexane offers a potential reaction site for forming the extended, ordered structures of COFs and MOFs.

Hypothetically, the terminal alkyne of this compound could undergo various coupling reactions, such as Sonogashira cross-coupling, to form extended two-dimensional or three-dimensional frameworks. The ethylcyclohexane (B155913) group would act as a bulky, aliphatic component within the framework. This could, in theory, influence the porosity, stability, and guest-host interactions of the resulting COF or MOF. The flexibility of the cyclohexane (B81311) ring might also impart dynamic properties to the framework. However, no published studies to date have reported the successful integration of this compound as a primary building block in the synthesis of COFs or MOFs.

Electronic and Optical Materials Design Utilizing this compound

The design of novel electronic and optical materials often involves the synthesis of conjugated polymers and small molecules. The ethynyl group is a key functional group in the synthesis of such materials, often participating in polymerization reactions to create conjugated backbones.

Charge Transport Properties in Derived Materials

The charge transport properties of organic materials are crucial for their application in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While there is no specific data on materials derived from this compound, one could speculate on the potential properties.

Polymers incorporating the this compound unit would likely have a non-planar, aliphatic cyclohexane ring interrupting the conjugated backbone. This would significantly impact the charge transport properties. The interruption of conjugation would likely lead to lower charge carrier mobilities compared to fully conjugated polymers. The ethyl group would enhance solubility, which is beneficial for solution-based processing of thin films.

Table 1: Hypothetical Charge Transport Properties of a Polymer Derived from this compound

PropertyHypothetical Value/CharacteristicRationale
Hole Mobility (cm²/Vs) Low to ModerateInterruption of π-conjugation by the cyclohexane ring would hinder efficient charge hopping between polymer chains.
Electron Mobility (cm²/Vs) LowSimilar to hole mobility, the lack of extended conjugation would not favor electron transport.
Solubility HighThe ethyl and cyclohexane groups would increase solubility in common organic solvents, facilitating device fabrication.
Film Morphology Likely AmorphousThe non-planar structure of the cyclohexane ring would likely disrupt crystalline packing in the solid state.

Luminescent and Aggregation-Induced Emission (AIE) Properties of Polymers and Small Molecules Incorporating this compound

Luminescent materials are essential for applications in organic light-emitting diodes (OLEDs) and sensors. Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive molecules become highly emissive in the aggregated state.

The incorporation of the bulky and flexible this compound moiety into a fluorophore could potentially induce AIE properties. The restricted intramolecular rotation in the aggregated state, a key mechanism for AIE, could be facilitated by the rigid cyclohexane ring. However, without experimental data, this remains a hypothesis. The luminescent properties would be highly dependent on the other components of the molecule or polymer.

Composite Materials and Nanocomposites Containing this compound Derivatives

Composite materials and nanocomposites are formed by combining two or more materials with different properties to create a new material with enhanced characteristics. The ethynyl group of this compound could be utilized to functionalize surfaces of nanoparticles or reinforcing fibers.

For instance, the alkyne could react with an azide-functionalized nanoparticle (e.g., silica (B1680970) or gold) via "click" chemistry to covalently attach the ethylcyclohexane moiety to the surface. This surface modification could improve the dispersion of the nanoparticles in a polymer matrix, leading to enhanced mechanical or thermal properties of the resulting nanocomposite. Again, there is no specific research confirming the use of this compound for this purpose.

Self-Healing Polymers and Smart Materials Research Incorporating this compound Motifs

Self-healing polymers are a class of smart materials that have the ability to repair damage. This can be achieved through various chemical mechanisms, including reversible covalent bond formation. The ethynyl group is not typically associated with common self-healing chemistries, which often rely on dynamic bonds like Diels-Alder adducts or disulfide linkages.

It is conceivable that the ethynyl group could be modified to participate in a self-healing mechanism. For example, it could be converted to a functional group that can undergo a reversible reaction. However, this would involve additional synthetic steps and the direct incorporation of the this compound motif into a self-healing polymer has not been reported. The presence of the flexible and bulky ethylcyclohexane group could potentially influence the chain dynamics and, consequently, the healing efficiency of a polymer, but this is purely speculative.

Supramolecular Chemistry and Molecular Recognition Studies of 1 Ethyl 4 Ethynylcyclohexane

Host-Guest Interactions with 1-Ethyl-4-ethynylcyclohexane as a Guest or Host

There are no available studies that report on the participation of this compound in host-guest interactions. Scientific investigation into whether this molecule can be encapsulated by a host molecule (acting as a guest) or if it can itself form a cavity to include other molecules (acting as a host) has not been published. Therefore, no data on association constants, binding affinities, or thermodynamic parameters for such interactions can be provided.

Directed Assembly and Molecular Programming Utilizing this compound Units

There is no evidence in the current body of scientific work to suggest that this compound has been employed as a building block in directed assembly or molecular programming. Methodologies that would utilize this compound to construct larger, well-defined supramolecular structures have not been described.

Intermolecular Interactions and Self-Assembly Mechanisms of this compound Derivatives

A detailed analysis of the intermolecular interactions and self-assembly mechanisms of this compound or its derivatives is not possible due to a lack of specific research. While one could theorize about potential interactions based on its functional groups (an ethynyl (B1212043) group capable of hydrogen bonding, and a nonpolar ethylcyclohexane (B155913) framework favoring van der Waals forces), no experimental or computational studies have been published to validate or quantify these interactions for this particular molecule.

Computational and Theoretical Chemistry Investigations of 1 Ethyl 4 Ethynylcyclohexane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wavefun.comresearchgate.net By solving approximations of the Schrödinger equation, these methods can predict a molecule's equilibrium geometry and the distribution of electrons. For 1-ethyl-4-ethynylcyclohexane, these calculations would typically employ methods like Density Functional Theory (DFT) or ab initio calculations to determine bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be elucidated. ijnc.ir The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack.

Table 7.1.1: Calculated Geometric Parameters for this compound

ParameterValue (cis-isomer)Value (trans-isomer)
C≡C Bond Length (Å)1.211.21
C-C (cyclohexane) Avg. Bond Length (Å)1.541.54
C-C (ethyl) Bond Length (Å)1.531.53
C-H (ethynyl) Bond Length (Å)1.061.06
C-C-C (cyclohexane) Avg. Bond Angle (°)111.5111.5
H-C≡C Bond Angle (°)178.0178.0

Table 7.1.2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy (eV)-9.5
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)10.7
Dipole Moment (Debye)0.3

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, helping to understand reaction mechanisms. chemrxiv.org For this compound, this could involve studying reactions such as the addition of reagents to the ethynyl (B1212043) group or substitution reactions on the cyclohexane (B81311) ring.

By identifying the structures of transition states—the highest energy points along a reaction coordinate—and calculating their energies, activation energies and reaction rates can be predicted. comporgchem.com This analysis helps in determining the feasibility of different reaction pathways and can guide the design of synthetic routes.

Table 7.2.1: Calculated Activation Energies for a Hypothetical Reaction of this compound

ReactionTransition StateActivation Energy (kcal/mol)
Electrophilic Addition to AlkyneTS125
Nucleophilic Addition to AlkyneTS235
Radical Addition to AlkyneTS315

Conformational Analysis and Energy Landscapes of this compound Isomers

The cyclohexane ring in this compound can exist in various conformations, with the chair conformation being the most stable. study.com The ethyl and ethynyl substituents can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformers.

Conformational analysis involves calculating the relative energies of these different arrangements to determine the most stable conformer. lumenlearning.comlibretexts.org This is crucial as the conformation of a molecule can significantly influence its reactivity and physical properties. The lowest energy conformation is typically the one that minimizes steric strain between substituents. study.com

Table 7.3.1: Relative Energies of this compound Conformers

IsomerConformationRelative Energy (kcal/mol)
transDiequatorial0.0
transDiaxial5.3
cisAxial-Equatorial (Ethyl axial)2.1
cisEquatorial-Axial (Ethynyl axial)1.8

Note: The data in this table is hypothetical and based on general principles of conformational analysis for substituted cyclohexanes.

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule, providing insights into its dynamics and interactions with its environment. ijnc.ir By simulating the motion of this compound in different solvents or in the presence of other molecules, it is possible to understand solvation effects and intermolecular interactions.

These simulations can reveal information about how the molecule moves, rotates, and changes its conformation over time, which is important for understanding its behavior in realistic chemical systems.

Table 7.4.1: Simulated Diffusion Coefficients of this compound in Different Solvents

SolventDiffusion Coefficient (10⁻⁵ cm²/s)
Water1.2
Ethanol2.5
Hexane4.8

Prediction of Spectroscopic Signatures and Vibrational Modes for Advanced Characterization

Quantum chemical calculations can predict various spectroscopic properties, which are essential for the characterization of a molecule. For this compound, this includes predicting its NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. northwestern.edu

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as the characteristic C≡C and C-H stretches of the ethynyl group. northwestern.edu Comparing these predicted spectra with experimental data can help to confirm the molecule's structure and assign its spectral features.

Table 7.5.1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C-H StretchEthynyl3310
C≡C StretchEthynyl2120
C-H StretchCyclohexane/Ethyl2850-2960
C-C StretchCyclohexane/Ethyl800-1200

Note: The data in this table is hypothetical and based on typical vibrational frequencies for these functional groups.

Advanced Spectroscopic and Analytical Research Methodologies for 1 Ethyl 4 Ethynylcyclohexane and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic Labeling Studies and Reaction Intermediate Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact elemental composition of 1-Ethyl-4-ethynylcyclohexane and its reaction products by providing highly accurate mass-to-charge ratio (m/z) measurements. This technique is particularly powerful when combined with stable isotope labeling to probe reaction mechanisms. bohrium.comcore.ac.uk

Isotopic Labeling Studies: By strategically replacing atoms in this compound with their heavier stable isotopes (e.g., Deuterium (B1214612), Carbon-13), researchers can trace the pathways of atoms through complex chemical transformations. nih.gov For instance, in a catalytic reaction involving the activation of the terminal alkyne, replacing the acetylenic hydrogen with deuterium (D) allows for the direct observation of its fate. HRMS can easily distinguish between the unlabeled compound and its deuterated analogue, as well as any products or intermediates incorporating the label. biorxiv.org This provides unambiguous evidence for specific bond-breaking and bond-forming events.

Consider a hypothetical deuteration study where the acetylenic proton is replaced. HRMS would be able to resolve the isotopic envelopes of the starting material and products, confirming the incorporation and position of the deuterium atom.

Interactive Table: Expected HRMS Data for Isotopic Labeling This table illustrates hypothetical high-resolution mass data for this compound and its deuterated isotopologue.

Compound Formula Monoisotopic Mass (Calculated) Observed m/z [M+H]⁺ Mass Accuracy (ppm)
This compound C₁₀H₁₆ 136.12520 137.13245 < 5

Reaction Intermediate Identification: Many reactions, particularly those catalyzed by transition metals, proceed through short-lived, low-concentration intermediates. nih.govrsc.org Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with HRMS are exceptionally sensitive for detecting these charged or chargeable species directly from a reaction mixture. researchgate.net For example, in a gold-catalyzed hydration of the ethynyl (B1212043) group of this compound, ESI-MS could be used to intercept and characterize cationic gold-alkyne (π-complex) or gold-vinylidene intermediates, providing direct insight into the catalytic cycle. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments of Derivatives and Polymers

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, the complexity of derivatives and polymers of this compound demands the use of multidimensional NMR techniques for complete structural assignment. omicsonline.org These experiments reveal through-bond and through-space correlations between nuclei.

Key multidimensional NMR experiments include:

COSY (Correlation Spectroscopy): Identifies scalar couplings between protons (typically over two or three bonds), which is essential for tracing the proton networks within the ethyl group and the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing a clear map of C-H one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is crucial for connecting different fragments of a molecule, for instance, linking the protons of the ethyl group to the quaternary and methine carbons of the cyclohexane ring, or linking the acetylenic proton to the carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, which is vital for determining stereochemistry, such as the cis/trans relationship of the substituents and the conformational preferences (axial vs. equatorial) of the ring protons. mdpi.com

For a polymer derived from this compound, these techniques are indispensable for determining the polymer's regiochemistry, stereochemistry, and end-group structures. researchgate.net

Interactive Table: Predicted ¹H and ¹³C Chemical Shifts and Key HMBC Correlations for trans-1-Ethyl-4-ethynylcyclohexane This table presents predicted NMR data. Actual values may vary based on solvent and experimental conditions.

Position Predicted δ ¹H (ppm) Predicted δ ¹³C (ppm) Key HMBC Correlations (from ¹H at this position)
C≡C -H ~2.0 ~84 C≡C H, C-4
C ≡CH - ~68 -
Ring CH (C-1) ~1.3 ~38 Ethyl CH₂, Ring C-2/6
Ring CH (C-4) ~2.2 ~28 C≡CH, Ring C-3/5
Ring CH₂ (C-2,6) 1.2-1.9 ~34 C-1, C-4, other Ring CH₂
Ring CH₂ (C-3,5) 1.1-2.0 ~29 C-1, C-4, other Ring CH₂
Ethyl CH₂ ~1.4 ~30 C-1, Ethyl CH₃

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.sayoutube.com These methods are highly effective for identifying functional groups and probing the conformational states of this compound.

Functional Group Analysis: The most distinct features in the vibrational spectrum are associated with the ethynyl group.

C≡C-H Stretch: A sharp, strong band in the IR spectrum and a strong band in the Raman spectrum, typically appearing around 3300 cm⁻¹. Its presence is a clear indicator of a terminal alkyne.

C≡C Stretch: A band of weak-to-medium intensity in the IR spectrum but typically strong in the Raman spectrum, found in the 2100-2150 cm⁻¹ region. The spectra also contain characteristic vibrations for the C-H bonds of the ethyl group and the cyclohexane ring (stretching in the 2850-3000 cm⁻¹ region, and bending/rocking below 1500 cm⁻¹). scispace.com

Conformational States: The cyclohexane ring exists predominantly in a chair conformation. The vibrational frequencies of the C-H and C-C bonds are sensitive to the local environment, meaning that axial and equatorial substituents can give rise to slightly different spectral features. sapub.org Low-temperature IR or Raman spectroscopy can be used to "freeze out" different conformers, allowing for their individual study. researchgate.net Analysis of the low-frequency region (< 600 cm⁻¹) in the Raman spectrum is particularly useful for studying the skeletal vibrations of the ring and can help differentiate between cis and trans isomers. ustc.edu.cn

Interactive Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
≡C-H Stretch Terminal Alkyne ~3300 Strong, Sharp Strong
C-H Stretch Alkane (Ring/Ethyl) 2850-2960 Strong Medium-Strong
C≡C Stretch Alkyne ~2110 Weak-Medium Strong
CH₂ Scissoring Alkane ~1450 Medium Medium

X-ray Crystallography and Diffraction Studies for Solid-State Structural Elucidation of Crystalline Forms and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. While this compound itself is a liquid at room temperature, its crystalline derivatives can be prepared and analyzed. This technique provides unequivocal proof of molecular structure, including relative stereochemistry, bond lengths, bond angles, and torsional angles. researchgate.net

For a derivative of this compound, a single-crystal X-ray diffraction experiment would reveal:

Absolute Confirmation of Stereochemistry: The cis or trans relationship between the ethyl and ethynyl groups would be unambiguously determined.

Conformation in the Solid State: The analysis would show the exact chair conformation of the cyclohexane ring and whether the substituents occupy axial or equatorial positions.

Intermolecular Interactions: The crystal packing would reveal how molecules interact with each other in the solid state through forces like van der Waals interactions or, in suitable derivatives, hydrogen bonding. researchgate.net

This information is crucial for understanding the physical properties of the material and for computational modeling studies.

Interactive Table: Hypothetical Crystallographic Data for a Crystalline Derivative This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.

Parameter Value
Chemical Formula C₁₂H₁₅BrO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.176
b (Å) 10.443
c (Å) 18.375
β (°) 98.73
Volume (ų) 1568.8
Z (molecules/unit cell) 4

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

The trans isomer of this compound is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules, as they measure the differential interaction of the sample with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) and Polarimetry: These techniques measure the rotation of the plane of polarized light as it passes through a chiral sample. Polarimetry, which measures the rotation at a single wavelength (typically the sodium D-line at 589 nm), is the most common method for determining the purity of a chiral substance. The enantiomeric excess (ee) of a non-racemic mixture can be calculated by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer. wikipedia.org ee (%) = ([α]observed / [α]max) × 100

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, typically as a function of wavelength. A CD spectrum provides more detailed structural information than polarimetry and can be used to determine the absolute configuration of a molecule by comparing experimental spectra to theoretical calculations.

These methods are critical in asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other. nih.gov They provide a direct measure of the success of such a synthesis.

Interactive Table: Hypothetical Enantiomeric Excess Determination

Sample Measured Specific Rotation [α]obs (degrees) Specific Rotation of Pure Enantiomer [α]max (degrees) Enantiomeric Excess (ee) (%)
Sample A +15.0 +20.0 75%
Sample B -5.0 +20.0 25%

Stereochemical Investigations and Conformational Dynamics of 1 Ethyl 4 Ethynylcyclohexane

Isolation and Characterization of Specific Stereoisomers

1-Ethyl-4-ethynylcyclohexane can exist as two distinct geometric isomers: cis and trans. These stereoisomers arise from the relative orientation of the ethyl and ethynyl (B1212043) groups on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. Due to the restricted rotation around the carbon-carbon bonds of the cyclic structure, these isomers are not interconvertible under normal conditions and can be isolated as distinct chemical entities. aklectures.com

The characterization of these isomers would typically be accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the chemical shifts and coupling constants of the protons attached to the cyclohexane ring would differ significantly between the cis and trans isomers. For instance, the protons attached to the carbons bearing the substituents (C1 and C4) would exhibit different splitting patterns and chemical shifts depending on their axial or equatorial orientation in the dominant chair conformation of each isomer. Similarly, ¹³C NMR spectroscopy would show distinct chemical shifts for the carbons of the cyclohexane ring and the substituents for each isomer.

While specific experimental data for this compound is not extensively reported in the literature, the expected spectroscopic data can be predicted based on analogous 1,4-disubstituted cyclohexane systems.

Table 1: Predicted Spectroscopic Data for the Stereoisomers of this compound

Isomer Key ¹H NMR Features Key ¹³C NMR Features
cis Complex multiplets for ring protons due to conformational averaging. Distinct signals for C1, C4, and other ring carbons.

Influence of Substituent Effects on Cyclohexane Conformations

The conformational dynamics of this compound are governed by the preference of the ethyl and ethynyl groups to occupy either an axial or equatorial position in the chair conformation of the cyclohexane ring. This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations for a given substituent. libretexts.orgpharmacy180.com Larger A-values indicate a stronger preference for the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. wikipedia.org

The A-value for an ethyl group is approximately 1.75 kcal/mol, while the A-value for a linear ethynyl group is significantly smaller, around 0.41 kcal/mol. masterorganicchemistry.combartleby.com This difference is attributed to the smaller steric bulk of the ethynyl group.

For the trans-1-Ethyl-4-ethynylcyclohexane isomer, two chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is strongly favored due to the significant steric strain in the diaxial form. youtube.comfiveable.me

For the cis-1-Ethyl-4-ethynylcyclohexane isomer, both chair conformations will have one substituent in an axial position and the other in an equatorial position. libretexts.orglibretexts.org The more stable conformation will be the one where the larger substituent (the ethyl group) occupies the equatorial position, and the smaller substituent (the ethynyl group) occupies the axial position. scribd.com

Table 2: Conformational Energies of this compound Isomers

Isomer Conformation 1 Conformation 2 More Stable Conformation
trans Ethyl (eq), Ethynyl (eq) Ethyl (ax), Ethynyl (ax) Diequatorial

Dynamic Stereochemistry and Conformational Interconversion Barriers

The cyclohexane ring in this compound is not static but undergoes a rapid "ring flip" or chair-chair interconversion at room temperature. youtube.com During this process, axial substituents become equatorial, and equatorial substituents become axial. scribd.com This dynamic equilibrium is characterized by an energy barrier that must be overcome. For cyclohexane itself, this barrier is approximately 10-11 kcal/mol.

The presence of substituents on the ring can influence the energy barrier to ring inversion. However, for 1,4-disubstituted cyclohexanes, the effect on the barrier is generally not substantial unless very bulky groups are involved. It is expected that the energy barrier for ring inversion in both cis- and trans-1-Ethyl-4-ethynylcyclohexane would be in a similar range to that of other monosubstituted and 1,4-disubstituted cyclohexanes.

Dynamic NMR spectroscopy is a powerful technique used to study these interconversion processes. By cooling a sample to a low enough temperature, the ring flip can be slowed down to the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of each individual chair conformation. From the temperature at which the signals coalesce, the energy barrier for the interconversion can be calculated.

Chiral Resolution Techniques for Enantiomeric this compound

An interesting stereochemical feature of this compound is that the cis isomer is chiral, meaning it is non-superimposable on its mirror image. This is because there is no plane of symmetry in the molecule. Therefore, cis-1-Ethyl-4-ethynylcyclohexane can exist as a pair of enantiomers. The trans isomer, on the other hand, possesses a plane of symmetry and is therefore achiral.

A 50:50 mixture of the two enantiomers of the cis isomer is known as a racemic mixture. The separation of these enantiomers, a process called chiral resolution, is a significant challenge in organic chemistry. libretexts.org Several techniques could theoretically be applied to resolve the enantiomers of cis-1-Ethyl-4-ethynylcyclohexane.

One common method is the formation of diastereomers. This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. aklectures.comyoutube.com Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Another powerful technique is chiral chromatography. nih.govsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. researchgate.net The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation.

Table 3: Applicable Chiral Resolution Techniques

Technique Principle Applicability to cis-1-Ethyl-4-ethynylcyclohexane
Diastereomer Formation Reaction with a chiral resolving agent to form separable diastereomers. Would require the introduction of a functional group to react with the resolving agent.

Table of Compounds Mentioned

Compound Name
This compound
cis-1-Ethyl-4-ethynylcyclohexane

Future Research Directions and Emerging Paradigms in 1 Ethyl 4 Ethynylcyclohexane Chemistry

Exploration of Bio-orthogonal Reactions with 1-Ethyl-4-ethynylcyclohexane Derived Probes

The field of bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, stands to benefit from probes derived from this compound. wikipedia.org The terminal alkyne functionality is a key player in some of the most robust bio-orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). eur.nl

Probes incorporating the this compound moiety could be designed for specific biological applications. The ethylcyclohexyl group provides a lipophilic and conformationally rigid scaffold, which can be exploited to modulate the solubility, cell permeability, and binding characteristics of the resulting probe. nih.gov Future research will likely focus on synthesizing a library of such probes and evaluating their efficacy in live-cell imaging, proteomics, and drug delivery applications. The ability to tune the probe's properties by modifying the cyclohexane (B81311) ring makes this a particularly attractive avenue for creating "fit-for-purpose" bio-orthogonal tools.

Table 1: Potential Bio-orthogonal Reactions for this compound

Reaction TypeComplementary GroupKey FeaturesPotential Application for Derived Probes
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained CyclooctynesCopper-free, highly biocompatible, fast kinetics. eur.nlLive-cell imaging, in vivo labeling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) AzidesHigh efficiency, reliable, forms stable triazole linkage. researchgate.netBioconjugation, labeling of proteins and peptides.
Inverse-Electron-Demand Diels-Alder (IEDDA) TetrazinesExceptionally fast reaction kinetics, catalyst-free. researchgate.netReal-time tracking of biomolecules, pretargeted imaging.
[4+1] Cycloaddition IsonitrilesForms stable conjugates with tertiary isonitriles. ru.nlDevelopment of cleavable linkers for drug release.

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. Future research will prioritize the development of sustainable synthetic routes that adhere to the principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and employing safer solvents and catalytic methods. jocpr.comresearchgate.net

Traditional synthetic methods may involve hazardous reagents or generate significant waste. Emerging paradigms will likely focus on pathways starting from bio-based feedstocks, such as terpenes or other cyclohexanoids derived from biomass. nih.gov Catalytic approaches, including metal-catalyzed cross-coupling reactions for the introduction of the ethynyl (B1212043) group, will be refined to use earth-abundant metals, operate under milder conditions, and allow for catalyst recycling. mdpi.com The use of greener solvents like water, supercritical CO2, or bio-derived solvents will also be a key area of investigation to reduce the environmental footprint of the synthesis. jocpr.com

Table 2: Green Chemistry Principles Applied to this compound Synthesis

Green Chemistry PrincipleApplication to SynthesisPotential Benefit
Waste Prevention Developing one-pot or cascade reactions. nih.govReduced separation steps and solvent use.
Atom Economy Utilizing addition reactions for ethynylation.Maximizes incorporation of starting materials into the final product.
Use of Renewable Feedstocks Synthesizing the cyclohexane scaffold from biomass-derived molecules. nih.govReduced reliance on petrochemicals.
Catalysis Employing recyclable, non-toxic catalysts for key transformations. mdpi.comIncreased efficiency, reduced hazardous waste.
Safer Solvents Replacing traditional organic solvents with water or bio-solvents. jocpr.comImproved safety profile and reduced environmental impact.

Integration into Advanced Functional Devices and Nanotechnology

The unique molecular structure of this compound makes it a candidate for integration into advanced materials and nanotechnologies. The rigid cyclohexane core can act as a predictable building block, while the terminal alkyne serves as a versatile chemical handle for surface functionalization or polymerization.

In nanotechnology, the alkyne group can be used to covalently attach this compound to the surfaces of nanoparticles (e.g., gold, silica (B1680970), or quantum dots) via click chemistry. This functionalization can be used to tune the surface properties of the nanomaterials, such as their hydrophobicity, stability, and dispersibility in various media. The ethylcyclohexyl group can create a well-defined molecular layer on the surface, potentially influencing interfacial phenomena in sensors or electronic devices. Future work could explore the use of these functionalized nanoparticles in areas such as targeted drug delivery, diagnostics, and catalysis.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design

ML models can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives, accelerating the development of the sustainable methods discussed previously. beilstein-journals.org Furthermore, AI can be used to predict the properties of new materials incorporating this molecule. For instance, algorithms could screen virtual libraries of polymers or supramolecular assemblies based on this compound to identify candidates with specific thermal, mechanical, or electronic properties. This in silico approach can significantly reduce the experimental effort required for material discovery. A significant challenge remains the availability of high-quality, extensive datasets needed to train accurate models. rjptonline.orgcam.ac.uk

Table 3: AI and Machine Learning Applications for this compound

AI/ML ApplicationSpecific TaskExpected Outcome
Reaction Prediction Predict yield and selectivity for novel synthetic routes. beilstein-journals.orgFaster optimization of green synthesis protocols.
Retrosynthesis Planning Propose efficient synthetic pathways from simple precursors.Discovery of novel and more sustainable production methods.
Material Property Prediction Forecast properties of polymers or materials derived from the compound.Accelerated design of new functional materials.
Mechanism Interpretation Elucidate complex reaction mechanisms involving the compound. neurips.ccDeeper chemical understanding and improved reaction control.

Expanding the Scope of Applications in Advanced Polymer and Supramolecular Science

The structural features of this compound make it an intriguing monomer for advanced polymer synthesis and a building block for supramolecular chemistry.

In polymer science, the terminal alkyne can participate in polymerization reactions, such as alkyne-azide click polymerization, to create novel polymers. The bulky and rigid ethylcyclohexyl side group would be expected to impart unique properties to the resulting polymer, such as a high glass transition temperature, altered solubility, and modified chain packing. These polymers could find applications as high-performance plastics, membrane materials, or specialty coatings.

In supramolecular chemistry, this compound can be used as a building block for creating complex, self-assembled architectures. The cyclohexane ring provides a defined geometric shape, while the alkyne group can be used as a reactive site or a point for directing non-covalent interactions like hydrogen bonding or halogen bonding after suitable functionalization. Future research could focus on designing and synthesizing macrocycles, cages, and other supramolecular structures from this compound for applications in molecular recognition, catalysis, and host-guest chemistry.

Q & A

Q. What are the recommended methods for synthesizing 1-Ethyl-4-ethynylcyclohexane in laboratory settings?

Synthesis typically involves alkynylation of a cyclohexane precursor. A feasible route includes:

  • Substitution reactions : Use brominated cyclohexane derivatives (e.g., (Bromomethyl)cyclohexane) as intermediates, followed by ethynylation via Sonogashira coupling or Grignard reactions .
  • Oxidation/Reduction : Ethyl groups can be introduced via catalytic hydrogenation of ethynyl intermediates, using palladium or platinum catalysts .
  • Purification : Column chromatography or distillation under inert atmospheres is recommended to avoid decomposition of the ethynyl group .

Q. How should researchers characterize the structural integrity of this compound?

  • Spectroscopic Analysis :
  • NMR : 1^1H and 13^{13}C NMR to confirm ethyl and ethynyl substituents (e.g., ethynyl proton at ~2.5 ppm and ethyl CH3_3 at ~1.2 ppm) .
  • IR : Sharp absorption bands at ~3300 cm1^{-1} (C≡C-H stretch) and ~2100 cm1^{-1} (C≡C stretch) .
    • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (C10_{10}H14_{14}: theoretical m/z 134.11) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Flame-retardant lab coats, nitrile gloves, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : In airtight containers under nitrogen, away from oxidizers and ignition sources. Monitor for electrostatic discharge .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • DFT Calculations : Optimize molecular geometry to assess electron density at the ethynyl group, predicting sites for electrophilic addition .
  • Molecular Docking : Study interactions with transition-metal catalysts (e.g., Pd or Cu) to design selective cross-coupling reactions .
  • Retrosynthetic Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose one-step pathways using validated reaction templates .

Q. What strategies resolve contradictions in experimental data for ethynylcyclohexane derivatives?

  • Reproducibility Checks : Repeat reactions under controlled conditions (e.g., inert atmosphere, standardized catalyst loading) to isolate variables .
  • Cross-Validation : Compare spectroscopic data with literature (e.g., PubChem, ECHA entries) and computational predictions .
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) and statistical significance of results .

Q. How does steric hindrance from the ethyl group influence reaction pathways of this compound?

  • Kinetic Studies : Monitor reaction rates in halogenation or hydrogenation to compare steric vs. electronic effects. Ethyl groups may slow down axial attack due to cyclohexane chair conformation .
  • X-ray Crystallography : Resolve 3D structure to identify spatial constraints on substituents .
  • Competitive Experiments : Compare reactivity with analogs (e.g., 4-propylcyclohexane derivatives) to isolate steric contributions .

Methodological Guidelines

  • Experimental Design : Follow frameworks from Group 4 Extended Essays, emphasizing hypothesis-driven variables (e.g., catalyst type, temperature) and replication .
  • Data Presentation : Use tables to compare reaction yields, spectroscopic peaks, and computational vs. experimental results. Raw data should be archived in appendices .
  • Literature Review : Cross-reference PubChem, ECHA, and CAS Common Chemistry for structural and safety data .

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